molecular formula C14H21N3O3 B12270603 2-(3-{[(6-Methoxypyridin-2-yl)oxy]methyl}piperidin-1-yl)acetamide

2-(3-{[(6-Methoxypyridin-2-yl)oxy]methyl}piperidin-1-yl)acetamide

Cat. No.: B12270603
M. Wt: 279.33 g/mol
InChI Key: ODCPTXJENGGLLG-UHFFFAOYSA-N
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Description

2-(3-{[(6-Methoxypyridin-2-yl)oxy]methyl}piperidin-1-yl)acetamide is a complex organic compound that features a piperidine ring, a methoxypyridine moiety, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{[(6-Methoxypyridin-2-yl)oxy]methyl}piperidin-1-yl)acetamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors and automated synthesis can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-{[(6-Methoxypyridin-2-yl)oxy]methyl}piperidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxypyridine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(3-{[(6-Methoxypyridin-2-yl)oxy]methyl}piperidin-1-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.

    Pharmacology: Studies on its pharmacokinetics and pharmacodynamics are conducted to understand its potential as a drug candidate.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Research: Its interactions with biological targets are studied to explore its potential as a biochemical tool.

Mechanism of Action

The mechanism of action of 2-(3-{[(6-Methoxypyridin-2-yl)oxy]methyl}piperidin-1-yl)acetamide involves its interaction with specific molecular targets. The methoxypyridine moiety may interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance binding affinity and specificity, while the acetamide group may contribute to the compound’s stability and solubility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-{[(6-Methoxypyridin-2-yl)oxy]methyl}piperidin-1-yl)acetamide is unique due to its combination of a methoxypyridine moiety, a piperidine ring, and an acetamide group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H21N3O3

Molecular Weight

279.33 g/mol

IUPAC Name

2-[3-[(6-methoxypyridin-2-yl)oxymethyl]piperidin-1-yl]acetamide

InChI

InChI=1S/C14H21N3O3/c1-19-13-5-2-6-14(16-13)20-10-11-4-3-7-17(8-11)9-12(15)18/h2,5-6,11H,3-4,7-10H2,1H3,(H2,15,18)

InChI Key

ODCPTXJENGGLLG-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=CC=C1)OCC2CCCN(C2)CC(=O)N

Origin of Product

United States

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